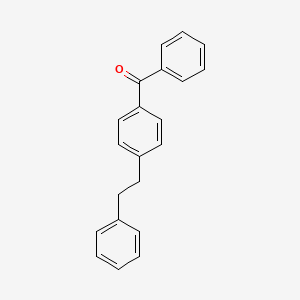

4-(2-Phenylethyl)benzophenone

CAS No.: 91036-10-1

Cat. No.: VC2007917

Molecular Formula: C21H18O

Molecular Weight: 286.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91036-10-1 |

|---|---|

| Molecular Formula | C21H18O |

| Molecular Weight | 286.4 g/mol |

| IUPAC Name | phenyl-[4-(2-phenylethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C21H18O/c22-21(19-9-5-2-6-10-19)20-15-13-18(14-16-20)12-11-17-7-3-1-4-8-17/h1-10,13-16H,11-12H2 |

| Standard InChI Key | OCIICNRVGIWCOF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

| Canonical SMILES | C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Introduction

4-(2-Phenylethyl)benzophenone is a synthetic organic compound with the chemical formula C21H18O. It consists of 40 atoms, including 18 hydrogen atoms, 21 carbon atoms, and 1 oxygen atom . This compound is part of the benzophenone family, which is known for its diverse applications in medicinal chemistry and other fields .

Synthesis and Applications

While specific synthesis methods for 4-(2-Phenylethyl)benzophenone are not detailed in the available literature, compounds within the benzophenone family are often synthesized through reactions involving diaryl ketones. These compounds are important in medicinal chemistry due to their biological activities, including anti-inflammatory and anticancer properties .

Applications of Benzophenone Derivatives

-

Medicinal Chemistry: Benzophenone derivatives have been explored for their anti-inflammatory, antimicrobial, and anticancer activities .

-

Photoinitiators: Benzophenones are used as photoinitiators in polymerization reactions due to their ability to absorb light and generate free radicals .

-

Perfumes: Some benzophenone derivatives are used in perfumes due to their aromatic properties .

Safety and Handling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume